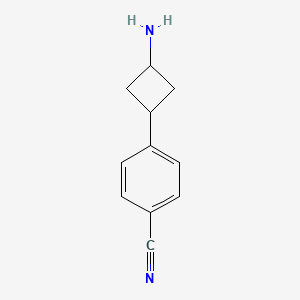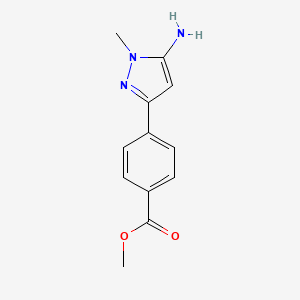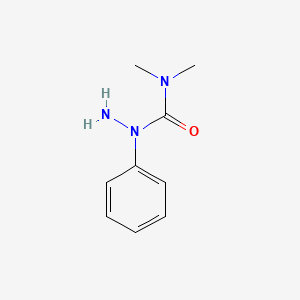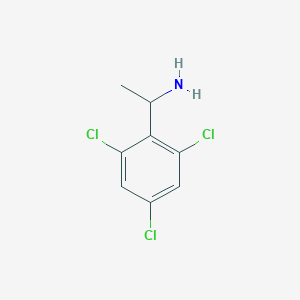
1-(2,4,6-Trichlorophenyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4,6-Trichlorophenyl)ethan-1-amine is a chemical compound characterized by a phenyl ring substituted with three chlorine atoms and an ethan-1-amine group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2,4,6-Trichlorophenyl)ethan-1-amine can be synthesized through several methods, including:
Reductive Amination: This involves the reaction of 2,4,6-trichlorophenylacetonitrile with hydrogen in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature.
Chlorination: Starting from 2,4,6-trichlorophenol, the compound can be converted to this compound through a series of chlorination and amination steps.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale reductive amination processes, ensuring high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,4,6-Trichlorophenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(2,4,6-trichlorophenyl)ethan-1-one.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Oxidation: 1-(2,4,6-trichlorophenyl)ethan-1-one
Reduction: Corresponding amine derivatives
Substitution: Hydroxylated or aminated derivatives
Applications De Recherche Scientifique
1-(2,4,6-Trichlorophenyl)ethan-1-amine is utilized in various scientific research fields, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems and pathways.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
1-(2,4,6-Trichlorophenyl)ethan-1-amine is compared with other similar compounds, such as 1-(2,4,6-trichlorophenyl)propan-2-one and 2,4,6-trichlorophenol. While these compounds share structural similarities, this compound is unique in its amine group, which imparts distinct chemical and biological properties.
Comparaison Avec Des Composés Similaires
1-(2,4,6-trichlorophenyl)propan-2-one
2,4,6-trichlorophenol
1-(2,4,6-trichlorophenyl)ethan-1-one
Propriétés
Formule moléculaire |
C8H8Cl3N |
|---|---|
Poids moléculaire |
224.5 g/mol |
Nom IUPAC |
1-(2,4,6-trichlorophenyl)ethanamine |
InChI |
InChI=1S/C8H8Cl3N/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-4H,12H2,1H3 |
Clé InChI |
AETFXHMYNBNPLH-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C=C(C=C1Cl)Cl)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




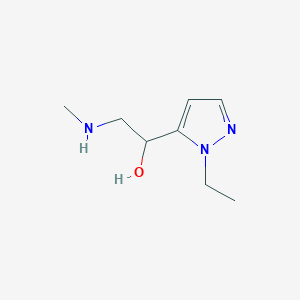



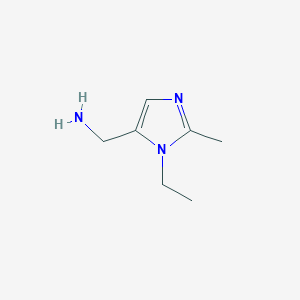
![rac-(1R,2R,5S)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B15316864.png)

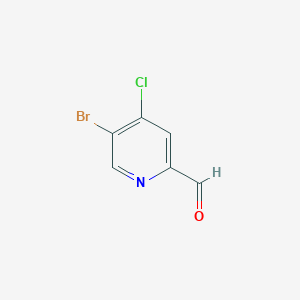
![N-(2-aminoethyl)-[1,1'-biphenyl]-4-carboxamidehydrochloride](/img/structure/B15316923.png)
